4-methoxy-N-methylpyrrolidin-3-amine
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Overview
Description
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is a chiral compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxy group at the 4-position and a methylamino group at the 3-position. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine can be achieved through chemoenzymatic methods. One approach involves the preparation of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine starting from diallylamine via ring-closing metathesis using Grubbs’ catalyst. This intermediate is then subjected to enzymatic transesterification using PS-C lipase to obtain (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine with high enantiopurity. Subsequent methylation of the hydroxyl group and further reactions yield the desired compound .
Industrial Production Methods
Industrial production of (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen atom or other positions on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Methoxy-4-methylaminopyrrolidine: An enantiomer with different stereochemistry.
(3S,4S)-3-Methoxy-4-methylaminopyrrolidine: A closely related compound with similar functional groups but different substitution patterns.
Uniqueness
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C6H14N2O |
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Molecular Weight |
130.19 g/mol |
IUPAC Name |
4-methoxy-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
FHCMZTOUVZUHAP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CNCC1OC |
Origin of Product |
United States |
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